1-benzyl-5-(bromomethyl)-1H-1,2,3,4-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-(bromomethyl)-1H-1,2,3,4-tetrazole is a heterocyclic organic compound that features a tetrazole ring substituted with a benzyl group and a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-(bromomethyl)-1H-1,2,3,4-tetrazole can be synthesized through a multi-step process. One common method involves the reaction of benzyl azide with bromoacetonitrile under specific conditions to form the desired tetrazole compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-(bromomethyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to form more reduced derivatives.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used in reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a corresponding amine derivative of the tetrazole.
Scientific Research Applications
1-Benzyl-5-(bromomethyl)-1H-1,2,3,4-tetrazole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies investigating the biological activity of tetrazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-benzyl-5-(bromomethyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The tetrazole ring may also interact with biological receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-Benzyl-5-bromo-1H-indole: Another heterocyclic compound with a similar benzyl and bromine substitution pattern.
1-Benzyl-1H-tetrazole: Lacks the bromomethyl group but shares the tetrazole ring structure.
5-(Bromomethyl)-1H-tetrazole: Lacks the benzyl group but has the bromomethyl substitution on the tetrazole ring.
Uniqueness: 1-Benzyl-5-(bromomethyl)-1H-1,2,3,4-tetrazole is unique due to the presence of both the benzyl and bromomethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
1201685-29-1 |
---|---|
Molecular Formula |
C9H9BrN4 |
Molecular Weight |
253.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.